

A Technical Guide to 7-Bromo-3-chlorobenzo[d]isoxazole

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | 7-Bromo-3-chlorobenzo[d]isoxazole |
| Cat. No.: | B596548 |

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Compound Identification and Properties

7-Bromo-3-chlorobenzo[d]isoxazole, also known by its IUPAC name 7-bromo-3-chloro-1,2-benzoxazole, is a halogenated heterocyclic compound belonging to the benzisoxazole class.^[1] The benzisoxazole core is a significant scaffold in medicinal chemistry, appearing in a range of pharmacologically active agents.^{[2][3]} This guide provides a summary of its known properties and outlines general experimental approaches relevant to its synthesis and characterization based on literature for the broader compound class.

Physicochemical and Safety Data

Quantitative data for **7-Bromo-3-chlorobenzo[d]isoxazole** is primarily available through chemical suppliers. A summary of key identifiers and properties is presented below.

| Property | Value | Source(s) |
|-------------------|---|---|
| IUPAC Name | 7-bromo-3-chloro-1,2-benzoxazole | [1] |
| Synonyms | 7-Bromo-3-chlorobenzo[d]isoxazole, 7-bromo-3-chloro-1,2-benzisoxazole | [1] |
| CAS Number | 1260677-07-3 | [1] [4] [5] |
| Molecular Formula | C ₇ H ₃ BrCINO | [1] [5] |
| Molecular Weight | 232.46 g/mol | [1] [6] |
| Appearance | Solid, White powder | [1] [7] |
| Purity | >98% - 99% (Commercially available) | [5] [7] |
| PubChem CID | 71463615 | [1] |
| MDL Number | MFCD12406139 | [1] [5] |
| Storage | Inert atmosphere, 2-8°C, Sealed and preserved | [7] [8] |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) | [1] |

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for **7-Bromo-3-chlorobenzo[d]isoxazole** is not detailed in the available literature, general methods for constructing the 1,2-benzisoxazole ring are well-established.[\[3\]](#) These typically involve the intramolecular cyclization of an ortho-substituted benzene ring.

Representative Experimental Protocol: Synthesis of 3-Substituted 1,2-Benzisoxazoles

The following protocol describes a common pathway for synthesizing the benzisoxazole core via N-O bond formation from an ortho-hydroxyaryl ketimine, which can be adapted for specific analogues.[\[3\]](#)[\[9\]](#)

Step 1: Formation of ortho-hydroxyaryl N-H ketimine

- To a solution of an appropriate ortho-hydroxyacetophenone (1.0 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.).
- Reflux the mixture for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Collect the resulting precipitate (the oxime) by filtration, wash with water, and dry under vacuum.

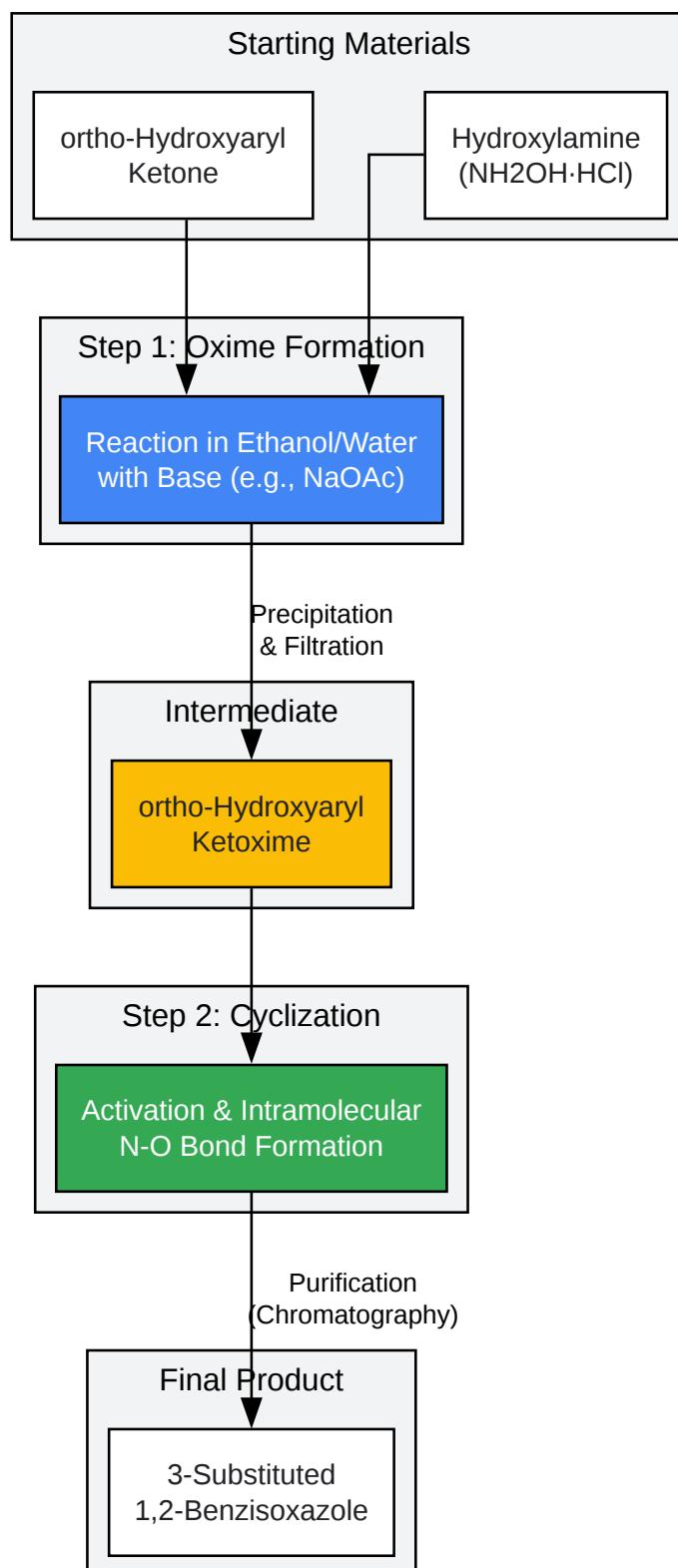
Step 2: Intramolecular Cyclization to form the Benzisoxazole Ring

- The precursor ortho-hydroxyaryl ketimine is treated with an activating agent to facilitate cyclization. A common method involves converting the oxime to a better leaving group.
- For example, under anhydrous conditions, an N-chloro imine intermediate can be formed, which subsequently undergoes cyclization via N-O bond formation to yield the 3-substituted benzisoxazole.[\[9\]](#)
- Alternatively, microwave-assisted synthesis can be employed. For precursors like 3-chloro-1,2-benzisoxazole, nucleophilic aromatic substitution with various amines can be performed in a microwave vial with a base like DIPEA in a solvent such as ethanol.[\[2\]](#)
- The final product is purified using flash column chromatography on silica gel.

Characterization

The structural confirmation of synthesized benzisoxazole derivatives typically involves a combination of spectroscopic techniques:[\[10\]](#)[\[11\]](#)

- ^1H and ^{13}C NMR: To determine the chemical structure and confirm the position of substituents on the aromatic rings.
- FT-IR Spectroscopy: To identify characteristic functional groups.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.
- Elemental Analysis: To determine the elemental composition and verify purity.



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Caption: Generalized workflow for the synthesis of 3-substituted 1,2-benzisoxazoles.

Biological Context and Potential Applications

While no specific biological activity or signaling pathway has been published for **7-Bromo-3-chlorobenzo[d]isoxazole**, the benzisoxazole scaffold is present in drugs with diverse therapeutic actions, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[\[2\]](#)[\[12\]](#)

Structure-Activity Relationship (SAR) Insights

Studies on related benzisoxazole analogues provide insights into potential structure-activity relationships. For instance, the nature and position of substituents on the benzisoxazole ring are critical for modulating biological activity.[\[13\]](#) The table below shows representative anticancer activity for a series of other benzisoxazole derivatives, illustrating how different substituents impact potency.

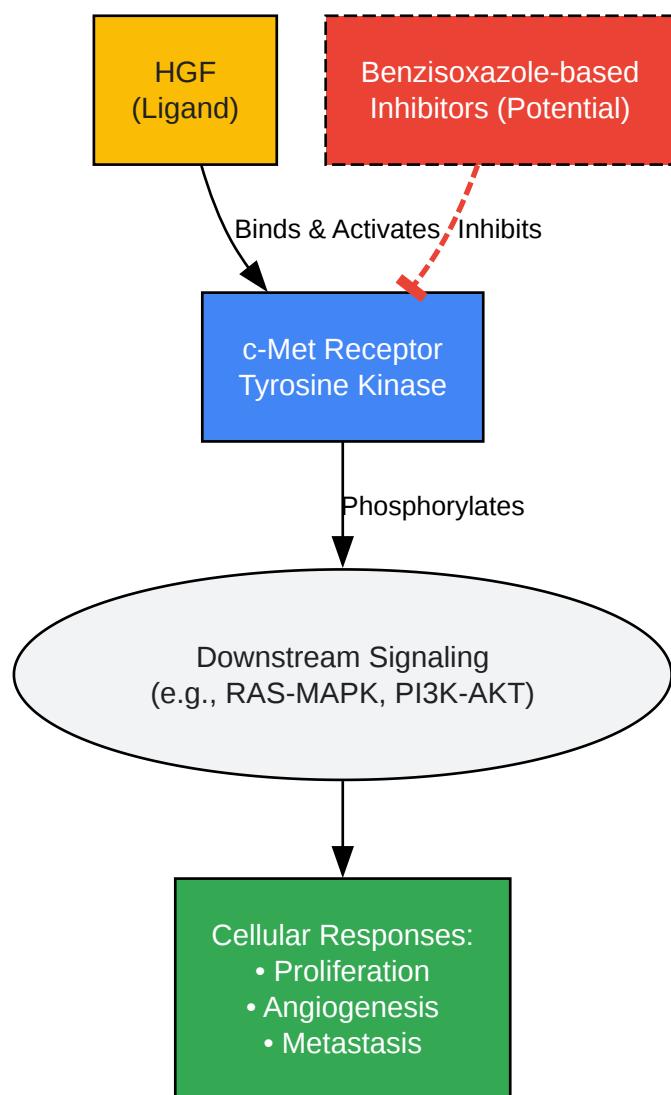
| Compound ID | Core Structure | R1 | R2 | IC ₅₀ (µM) vs. HCT-116 (Colon) | IC ₅₀ (µM) vs. MCF-7 (Breast) |
|-------------|-------------------|----|----------------|---|--|
| 1b | Benzo[d]isoxazole | H | 4-Chlorophenyl | 85.3 | 92.1 |
| 1c | Benzo[d]isoxazole | H | 4-Bromophenyl | 76.4 | 81.2 |
| 1d | Benzo[d]isoxazole | H | 4-Nitrophenyl | 45.2 | 51.7 |

Data is illustrative and sourced from a comparative analysis of different benzo[d]isoxazole analogs.

[\[13\]](#)

Potential Signaling Pathway Involvement

Given the interest in this chemical class for oncology, relevant signaling pathways are often investigated. For example, certain 3-amino-benzo[d]isoxazole derivatives have been synthesized and evaluated for their inhibitory activity against the c-Met tyrosine kinase.^[12] The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and angiogenesis. Its aberrant activation is linked to tumor growth and metastasis.^[12] Therefore, pathways like the HGF/c-Met axis represent potential targets for novel benzisoxazole-based drug candidates.



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